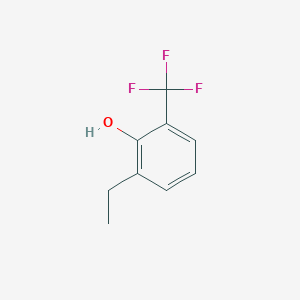

2-Ethyl-6-(trifluoromethyl)phenol

Description

2-Ethyl-6-(trifluoromethyl)phenol is a substituted phenol derivative characterized by an ethyl group at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (6th) position relative to the hydroxyl group. Its molecular formula is C₉H₉F₃O, with a molecular weight of approximately 190.16 g/mol. The compound’s structure combines electron-donating (ethyl) and electron-withdrawing (trifluoromethyl) substituents, resulting in unique physicochemical properties.

Properties

Molecular Formula |

C9H9F3O |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-ethyl-6-(trifluoromethyl)phenol |

InChI |

InChI=1S/C9H9F3O/c1-2-6-4-3-5-7(8(6)13)9(10,11)12/h3-5,13H,2H2,1H3 |

InChI Key |

BZPUTVYXRSAMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(trifluoromethyl)phenol can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of 2-trifluoromethylphenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-trifluoromethylphenol is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Key comparisons focus on substituent type, position, and electronic effects:

2-Fluorophenol (CAS 367-12-4)

- Substituents : Fluorine at the ortho position.

- Molecular Weight : 112.09 g/mol .

- Acidity: Fluorine’s strong electron-withdrawing effect lowers pKa (~8.3) compared to phenol (pKa ~10).

- Applications : Used in organic synthesis for introducing fluorine motifs.

- Comparison: The trifluoromethyl group in 2-Ethyl-6-(trifluoromethyl)phenol provides greater electron withdrawal than fluorine, but the ethyl group counterbalances this effect, likely resulting in a slightly higher pKa (~8-9) .

4-Nitro-3-(trifluoromethyl)phenol (TFM, CAS 88-30-2)

- Substituents: Nitro (-NO₂) at para and trifluoromethyl at meta.

- Molecular Weight : 229.1 g/mol .

- Acidity: Extremely acidic (pKa ~3-4) due to synergistic electron withdrawal from -NO₂ and -CF₃.

- Applications: Known as a lampricide (pesticide) .

- Comparison: this compound lacks the nitro group, making it less acidic and more suitable for applications requiring moderate reactivity, such as intermediates in drug synthesis .

2-Ethoxy-6-(trifluoromethyl)phenol

- Substituents : Ethoxy (-OCH₂CH₃) at ortho and -CF₃ at para .

- Molecular Weight : 206.16 g/mol .

- Acidity : Ethoxy’s electron-donating resonance effect increases pKa (~9-10) compared to the ethyl analog.

- Applications: Potential use in material science due to its polar ethoxy group.

- Comparison: Replacing ethoxy with ethyl reduces steric hindrance and polarity, enhancing solubility in non-polar solvents .

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Estimated pKa | Key Applications |

|---|---|---|---|---|

| This compound | 2-Ethyl, 6-CF₃ | 190.16 | 8-9 | Pharmaceutical intermediates |

| 2-Fluorophenol | 2-F | 112.09 | 8.3 | Fluorinated synthesis |

| 4-Nitro-3-(trifluoromethyl)phenol | 4-NO₂, 3-CF₃ | 229.1 | 3-4 | Pesticides |

| 2-Ethoxy-6-(trifluoromethyl)phenol | 2-OCH₂CH₃, 6-CF₃ | 206.16 | 9-10 | Material science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.